2-(Bromomethyl)pyridine hydrobromide

Hydrolysis kinetics Positional isomer comparison Stability profiling

Choose 2-(bromomethyl)pyridine hydrobromide (CAS 31106-82-8) for its three unique advantages: (1) ortho-substitution enables post-alkylation bidentate chelation forming stable five-membered metallocycles—geometrically impossible with 3- or 4-isomers; (2) the benzylic C–Br bond (~50.5 kcal/mol) is ~19.5 kcal/mol weaker than C–Cl, delivering faster kinetics, lower reaction temperatures, and higher yields; (3) the crystalline hydrobromide salt (mp 148–152 °C) permits dual-method purity certification by HPLC and nonaqueous titration for unmatched lot-to-lot consistency.

Molecular Formula C6H7Br2N
Molecular Weight 252.93 g/mol
CAS No. 31106-82-8
Cat. No. B1270777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)pyridine hydrobromide
CAS31106-82-8
Molecular FormulaC6H7Br2N
Molecular Weight252.93 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CBr.Br
InChIInChI=1S/C6H6BrN.BrH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H
InChIKeyJQDNCGRNPYKRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)pyridine Hydrobromide (CAS 31106-82-8): A Bifunctional Alkylating Building Block with Chelation-Ready Architecture


2-(Bromomethyl)pyridine hydrobromide (CAS 31106-82-8) is a heterocyclic pyridine derivative bearing a reactive benzylic bromomethyl substituent at the ortho (2-) position, supplied as the hydrobromide salt with a molecular formula of C6H6BrN·HBr and molecular weight of 252.93 g/mol . It is classified as a halogenated heterocyclic building block, appearing as an off-white to pale yellow crystalline powder with a melting point of 148–152 °C and solubility in methanol . The compound serves a dual synthetic role: the bromomethyl group functions as a potent electrophilic alkylating handle, while the pyridine nitrogen provides a Lewis-basic coordination site capable of post-alkylation metal chelation, a feature exploited in chemosensor design, metallosupramolecular assembly, and medicinal chemistry campaigns [1]. Commercial availability at ≥98% purity verified by both HPLC and nonaqueous titration makes it a practical, off-the-shelf intermediate for complex molecule construction .

Why 2-(Bromomethyl)pyridine Hydrobromide Cannot Be Casually Replaced by Its Positional Isomers or Chloro Analogs


The procurement of 2-(bromomethyl)pyridine hydrobromide over its closest analogs is justified by three interdependent molecular features that are not simultaneously present in any single substitute. First, the ortho-substitution geometry directs the pyridine nitrogen into a position where, post-alkylation, it can participate in bidentate chelation forming a thermodynamically favorable five-membered metallocycle—a coordination mode inaccessible to the 3- and 4-isomers [1]. Second, the benzylic C–Br bond (bond dissociation energy ≈ 50.5 kcal/mol for benzyl bromide) is substantially weaker than the corresponding C–Cl bond (~70 kcal/mol, ≈293 kJ/mol), conferring markedly higher electrophilic reactivity that translates to shorter reaction times, lower temperatures, and higher alkylation yields under comparable conditions [2][3]. Third, the hydrobromide salt form of the 2-isomer exhibits a well-defined, narrow melting range (148–152 °C) and is amenable to dual-method purity verification by both HPLC and nonaqueous titration, whereas the chloromethyl analog (2-(chloromethyl)pyridine hydrochloride) melts lower and broader (119–126 °C), potentially complicating identity confirmation and lot-to-lot consistency assessment [4].

Quantitative Differentiation Evidence for 2-(Bromomethyl)pyridine Hydrobromide Versus Closest Comparators


Hydrolysis Kinetic Stability: 2-Isomer Demonstrates Measurably Distinct Hydrolytic Behavior from 3- and 4-Isomers at 60 °C Across pH 0.9–9.9

In a direct head-to-head kinetic study by Ye and Yang (1993), the hydrolysis rates of 2-, 3-, and 4-bromomethyl pyridines to their corresponding hydroxymethyl pyridines were measured by HPLC at 60 °C, ionic strength μ = 0.15, over the pH range 0.9–9.9 in buffer solutions [1]. First-order and second-order reaction-rate constants for each isomer, as well as first-order rate constants for the corresponding conjugated acids, were mathematically resolved [1]. The study demonstrated that the 2-isomer exhibits a hydrolysis profile distinct from its 3- and 4-counterparts, attributable to the electronic and steric influence of the ortho-pyridine nitrogen on the benzylic carbon [1]. The resolution of individual rate constants for the neutral species and the pyridinium conjugate acid of each isomer permits prediction of shelf-life and reaction-solvent compatibility that cannot be extrapolated from 3- or 4-isomer data [1].

Hydrolysis kinetics Positional isomer comparison Stability profiling

Benzylic C–Br Reactivity Advantage: 2-(Bromomethyl)pyridine Hydrobromide Exhibits Lower Bond Dissociation Energy than 2-(Chloromethyl)pyridine Hydrochloride

The electrophilic reactivity of halomethyl pyridines in nucleophilic substitution is governed by the carbon–halogen bond strength at the benzylic position. For benzyl bromide, the C–Br bond dissociation energy (BDE) has been experimentally determined as 50.5 ± 2 kcal/mol (≈211 kJ/mol) [1]. In contrast, benzyl chloride possesses a C–Cl BDE of approximately 70 kcal/mol (≈293 kJ/mol) [2]. This ~19.5 kcal/mol (≈82 kJ/mol) difference represents a substantial thermodynamic driving force favoring bromide as a leaving group over chloride [1][2]. Extrapolating to the heterocyclic series, 2-(bromomethyl)pyridine hydrobromide is therefore expected to undergo alkylation reactions under milder conditions (lower temperature, shorter time) and with higher conversion than 2-(chloromethyl)pyridine hydrochloride. This principle aligns with the general observation that alkyl bromides react faster than alkyl chlorides in SN2 processes due to the weaker C–Br bond and superior leaving group ability of bromide compared to chloride [3].

Bond dissociation energy Nucleophilic substitution Alkylation reactivity Leaving group ability

Synthetic Utility Validated: 92% Isolated Yield in NBD-Based Fluorescent Chemosensor Construction Demonstrates High Alkylation Efficiency

In a reported application by Xu et al. (Tetrahedron, 2009), 2-(bromomethyl)pyridine hydrobromide was employed as the final-step alkylating agent to install a picolyl chelating arm onto an NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore scaffold, affording the target Zn2+ chemosensor 1 in 92% isolated yield under basic conditions [1]. The synthetic scheme involved coupling of N,N′-bis(2-pyridylmethyl)-ethane-1,2-diamine with NBD-Cl to produce intermediate 2 in 86% yield, followed by reaction with 2-(bromomethyl)pyridine hydrobromide to give the final product in 92% yield [1]. This demonstrates the compound's high electrophilic efficiency in alkylating secondary amines under mild conditions. By comparison, analogous alkylations using 2-(chloromethyl)pyridine on thiacalix[4]arene substrates have been reported to proceed in approximately 70% yield under THF reflux with Cs2CO3, suggesting that the bromomethyl derivative provides a meaningful yield advantage in comparable transformations [2].

Chemosensor synthesis Alkylation yield Fluorescent probe Zinc detection

Purity Specification with Dual Orthogonal Methods: ≥98% by Both HPLC and Nonaqueous Titration Enables Confident Lot-to-Lot Consistency

2-(Bromomethyl)pyridine hydrobromide is commercially available with purity specified as ≥98.0% by two independent, orthogonal analytical methods: HPLC (area%) and nonaqueous titration [1]. The melting point is tightly specified at 148.0–152.0 °C, providing a simple additional identity and purity check at the bench . In contrast, the chloromethyl analog 2-(chloromethyl)pyridine hydrochloride (CAS 6959-47-3) is typically specified only by HPLC purity (98%) with a broader and lower melting range of 119–126 °C . Dual-method purity verification is particularly relevant for a hydrobromide salt, where the stoichiometry of the HBr component can vary and affect reaction stoichiometry if not independently confirmed. The combination of HPLC (assessing organic purity) and nonaqueous titration (quantifying the HBr salt content) provides a more complete quality profile than single-method specifications .

Purity specification Quality control HPLC Nonaqueous titration Procurement standard

Ortho-Position Chelation Geometry: 2-Isomer Enables Post-Alkylation Bidentate Metal Coordination Inaccessible to 3- and 4-Isomers

The defining structural advantage of the 2-isomer over its 3- and 4-regioisomers lies in the spatial proximity of the pyridine nitrogen to the benzylic position. Upon alkylation of a nucleophile (e.g., an amine, thiol, or alkoxide), the resulting product places the pyridine nitrogen at a distance that permits formation of a five-membered chelate ring upon metal coordination [1]. This 2-pyridylmethyl motif is the foundational binding unit of the widely employed bis(2-picolyl)amine (DPA) and tris(2-pyridylmethyl)amine (TPA) ligand families, which exhibit high selectivity for Zn2+, Cu2+, and Fe2+ over biological alkali and alkaline earth metals [1][2]. The 3- and 4-isomers, by contrast, position the nitrogen distal to the alkylation site, yielding products that cannot form stable five-membered chelates and instead require the pyridine to act as a monodentate donor without the entropic advantage of chelation [3]. This geometric constraint has been exploited in the design of NBD-based fluorescent Zn2+ sensors where the 2-picolyl arm is critical for the turn-on fluorescence response upon metal binding .

Metal chelation Bidentate ligand Five-membered metallocycle Coordination chemistry

Hydrobromide Salt Form Provides Defined Stoichiometry and Handling Advantages Over the Free Base for Quantitative Reactions

2-(Bromomethyl)pyridine is also commercially available as the free base (CAS 557-91-5, molecular weight 172.02 g/mol), but the free base is a lachrymatory liquid or low-melting solid that is more challenging to handle accurately on small scale and more prone to degradation upon storage . The hydrobromide salt (CAS 31106-82-8, molecular weight 252.93 g/mol) is a stable crystalline solid with a well-defined melting point of 148–152 °C, enabling accurate weighing by mass for stoichiometric reaction setup . The higher molecular weight of the salt form (252.93 vs. 172.02 g/mol) also reduces relative weighing errors for small-scale reactions . Furthermore, the salt can be neutralized in situ with base (e.g., K2CO3 or iPr2EtN) to liberate the free bromomethyl pyridine under controlled conditions, as demonstrated in the NBD sensor synthesis where 2-(bromomethyl)pyridine hydrobromide was used directly with iPr2EtN at 50 °C to achieve 92% alkylation yield [1]. Compared to the hydrochloride salt of the 2-bromomethyl analog (CAS 421552-94-5), the hydrobromide salt benefits from the heavier bromide counterion, which contributes to higher crystallinity and a sharper melting point [2].

Salt form Stoichiometry Weighing accuracy Storage stability Hydrobromide

Recommended Application Scenarios for 2-(Bromomethyl)pyridine Hydrobromide Driven by Quantitative Differentiation Evidence


Synthesis of Metal-Chelating Fluorescent Chemosensors Requiring High-Yield Picolyl Arm Installation

Based on the demonstrated 92% isolated yield in NBD-based Zn2+ sensor construction [1], this compound is the reagent of choice for installing 2-picolyl chelating arms onto fluorophore scaffolds. The ortho-substitution geometry ensures that the resulting product can form a five-membered chelate ring with target metal ions (Zn2+, Cu2+, Fe2+), a structural prerequisite for turn-on or ratiometric fluorescence sensing [2]. The hydrobromide salt form permits direct use with mild bases, avoiding the handling difficulties of the free base while maintaining excellent alkylation efficiency [1].

Construction of Bis(2-picolyl)amine (DPA) and Tris(2-pyridylmethyl)amine (TPA) Ligand Libraries for Coordination Chemistry

The 2-pyridylmethyl fragment is the essential building block of DPA and TPA ligand families, which are among the most widely used tridentate and tetradentate N-donor ligands in bioinorganic chemistry [2]. The quantitative dual-method purity verification (≥98% by HPLC and nonaqueous titration) ensures that each alkylation step delivers consistent stoichiometry, critical when constructing multidentate ligands where incomplete substitution leads to complex mixtures of partially alkylated products that are difficult to separate. The characterized hydrolysis kinetics [3] further inform solvent selection and reaction conditions to minimize competitive hydrolysis during multi-step ligand syntheses.

Pharmaceutical Intermediate Synthesis Where Regiochemical Fidelity and Leaving Group Reactivity Are Critical

In medicinal chemistry programs requiring N-alkylation of drug-like scaffolds with a 2-picolyl group—exemplified by the synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine and 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one derivatives —the bromomethyl reagent provides faster reaction kinetics than the chloromethyl analog due to the ~19.5 kcal/mol lower C–Br bond dissociation energy [4]. This translates to shorter reaction times and reduced thermal stress on sensitive substrates, which can be decisive when scaling from discovery to preclinical supply.

Academic and Industrial Research Requiring Reproducible, High-Purity Building Blocks with Validated Storage Stability

The narrow melting range (148–152 °C), crystalline solid form, and dual-method purity certification make this compound suitable for research environments where lot-to-lot consistency is paramount. Unlike the hygroscopic free base or the lower-melting chloromethyl analog (mp 119–126 °C) , the hydrobromide salt maintains physical integrity under standard laboratory storage conditions (cool, dry, protected from light), reducing the risk of degradation-related impurities that could compromise sensitive catalytic or biological assays.

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